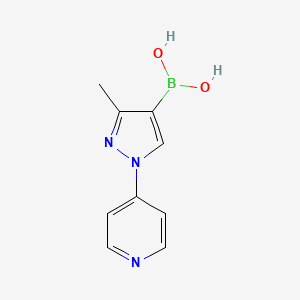![molecular formula C14H7F4N B14089619 6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14089619.png)
6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile is an organic compound that features a biphenyl core substituted with a fluoro group at the 6-position and a trifluoromethyl group at the 4’-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a biphenyl derivative using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . Another approach involves the use of trifluoromethyl iodide (CF3I) in a coupling reaction with a suitable biphenyl precursor .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions to form more complex biphenyl structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Trifluoromethyltrimethylsilane (TMSCF3): Used for trifluoromethylation reactions.
Trifluoromethyl iodide (CF3I): Used in coupling reactions.
Catalysts: Such as palladium or copper catalysts to facilitate coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation can yield trifluoromethylated biphenyl derivatives, while oxidation or reduction can lead to various oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile has several scientific research applications:
Pharmaceuticals: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be utilized in the development of agrochemicals, such as herbicides and insecticides.
Materials Science: It can be incorporated into materials with unique properties, such as enhanced stability and hydrophobicity.
Mécanisme D'action
The mechanism of action of 6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards target proteins or enzymes. These interactions can modulate biological pathways, leading to desired therapeutic or pesticidal effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)-1,1’-biphenyl: Similar structure but lacks the fluoro group at the 6-position.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Similar functional groups but different core structure.
Uniqueness
6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile is unique due to the combination of fluoro and trifluoromethyl groups on the biphenyl scaffold. This combination imparts distinct chemical properties, such as increased stability and hydrophobicity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C14H7F4N |
|---|---|
Poids moléculaire |
265.20 g/mol |
Nom IUPAC |
3-fluoro-2-[4-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H7F4N/c15-12-3-1-2-10(8-19)13(12)9-4-6-11(7-5-9)14(16,17)18/h1-7H |
Clé InChI |
IYBGONYPHFNXSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C2=CC=C(C=C2)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089545.png)
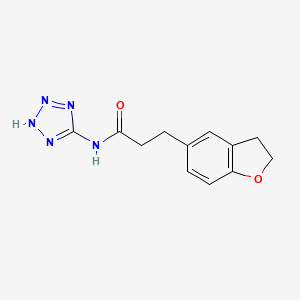
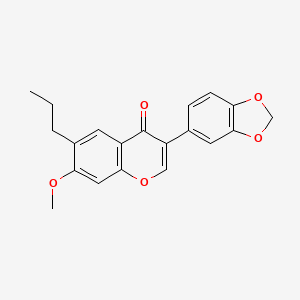
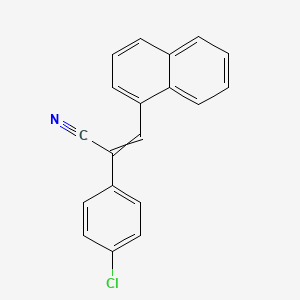


![3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14089578.png)
![Methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B14089582.png)
![[3-(Dimethylamino)-2-methylprop-2-enylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B14089584.png)
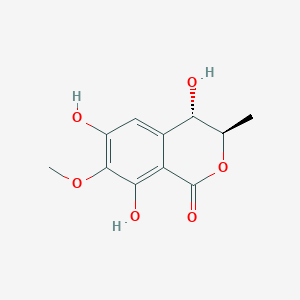
![2'-((S)-[1,1'-biphenyl]-2-yl(hydroxy)methyl)-3-(diphenylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B14089588.png)
